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(trifluoromethyl)benzene

Cat. No.: B3030934 Get Quote

An In-Depth Technical Guide to the Reactivity of 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene

Introduction: A Molecule of Strategic Importance
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and

materials science discovery, the strategic selection of building blocks is paramount. 1-Fluoro-2-
iodo-4-(trifluoromethyl)benzene (CAS No. 110192-48-8) emerges as a uniquely versatile

intermediate, engineered with a specific arrangement of substituents that offer orthogonal

reactivity.[1][2] This guide provides an in-depth analysis of its chemical behavior, grounded in

mechanistic principles and practical applications.

The molecule's utility is derived from the distinct electronic and steric properties of its three key

substituents on the benzene ring:

The Iodine Atom (-I): As the most polarizable and weakest C-X bond among the halogens,

the C-I bond is the primary reactive site for a host of transformations, most notably metal-

catalyzed cross-coupling reactions.[1] Its role as an excellent leaving group is fundamental to

its synthetic value.

The Fluorine Atom (-F): The most electronegative element, fluorine imparts a strong

inductive electron-withdrawing effect, influencing the electron density of the aromatic ring. In

drug development, the C-F bond is prized for enhancing metabolic stability, modulating pKa,

and improving bioavailability.[1][3]
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The Trifluoromethyl Group (-CF3): This powerful electron-withdrawing group dramatically

influences the molecule's electronic profile. It activates the aromatic ring toward nucleophilic

attack and is a critical moiety in medicinal chemistry for improving lipophilicity and binding

affinity.[1][4][5]

The specific 1,2,4-substitution pattern places the fluorine and iodine atoms in positions

activated by the potent trifluoromethyl group, setting the stage for a rich and controllable

reactivity profile that is invaluable for the synthesis of complex molecular architectures.[1][6]

Physicochemical & Spectroscopic Profile
A comprehensive understanding of a reagent begins with its fundamental properties. While

exhaustive experimental data for this specific molecule is not broadly published, key properties

can be defined, and spectroscopic characteristics can be accurately predicted based on

established principles and data from analogous structures.[1][7]

Property Value Source

CAS Number 110192-48-8 [1][2]

Molecular Formula C₇H₃F₄I [8]

Molecular Weight 290.00 g/mol [1][8]

InChIKey
MYEWQVPSCXXERV-

UHFFFAOYSA-N
[1]

Predicted ¹H NMR δ 7.0 - 8.0 ppm [1]

Predicted ¹³C NMR
δ 110 - 140 ppm (J(C,F) ≈ 250

Hz, J(C,F) ≈ 30 Hz)
[1]

Strategic Synthesis
The regioselective synthesis of 1-fluoro-2-iodo-4-(trifluoromethyl)benzene is a challenge

that leverages the directing effects of the substituents. The most logical and efficient pathway

involves the direct iodination of a readily available precursor.

Workflow: Synthesis via Electrophilic Iodination
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4-Fluorobenzotrifluoride

+ I₂ / Oxidizing Agent
(e.g., HIO₃/H₂SO₄)

Convergent directing effects:
-F (ortho, para-director)

-CF₃ (meta-director)
Both activate the C2 position.

1-Fluoro-2-iodo-4-(trifluoromethyl)benzene
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Caption: Regioselective synthesis of the target compound.

This approach is highly effective because the directing effects of the existing groups are

convergent. The fluorine atom at C1 is an ortho, para-director, and the strongly deactivating

trifluoromethyl group at C4 is a meta-director. Both effects guide the incoming electrophile

(iodine) to the C2 (and C6) position, making the reaction highly regioselective.[1]

Core Reactivity: A Tale of Three Sites
The reactivity of 1-fluoro-2-iodo-4-(trifluoromethyl)benzene is dominated by the interplay

between the C-I bond, the C-F bond, and the activated aromatic ring.

Metal-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is the primary locus of reactivity for cross-coupling. The C-I bond is

significantly weaker than the C-F and C-H bonds of the ring, allowing for selective oxidative

addition to a low-valent metal catalyst, typically palladium(0). This selectivity is the cornerstone

of its use as a building block.[1]
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1-Fluoro-2-iodo-4-(trifluoromethyl)benzene

C-I Bond Cleavage

Suzuki Coupling + R-B(OR)₂ C-C Bond Sonogashira Coupling + R-C≡CH C-C Bond Heck Coupling + Alkene C-C Bond Buchwald-Hartwig + R₂NH C-N Bond

Click to download full resolution via product page

Caption: Major cross-coupling reactions at the C-I bond.

Causality Insight: The success of these reactions hinges on the ability of Pd(0) catalysts to

selectively insert into the C-I bond. This oxidative addition step is much more facile for C-I than

for C-Br, C-Cl, or C-F bonds under typical conditions. This allows for the precise construction of

new carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern organic

synthesis.[1][9]

Reaction Name Coupling Partner Bond Formed Typical Catalyst

Suzuki Coupling Organoboron Reagent C-C Palladium

Heck Coupling Alkene C-C Palladium

Sonogashira Coupling Terminal Alkyne C-C Palladium/Copper

Buchwald-Hartwig

Amination
Amine C-N Palladium

Ullmann

Condensation
Alcohol/Amine C-O/C-N Copper

Nucleophilic Aromatic Substitution (SNAr)
The powerful electron-withdrawing trifluoromethyl group strongly activates the aromatic ring for

nucleophilic aromatic substitution (SNAr). Both the fluorine and iodine atoms are located at
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activated positions (ortho and para to the -CF₃ group), creating a competitive scenario for

displacement.[1]

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation

of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Reactant + Nu⁻

Meisenheimer Complex
(Resonance Stabilized)

Attack at C-F or C-I

Product (F displaced)

Elimination of F⁻

Product (I displaced)

Elimination of I⁻

Outcome depends on:
- Nucleophile strength
- Reaction conditions

- Leaving group ability

Click to download full resolution via product page

Caption: Competing pathways in SNAr reactions.

Mechanistic Discussion:

Leaving Group Ability: In general, the leaving group aptitude for halogens follows the trend I

> Br > Cl > F, which is related to the C-X bond strength.[1] Based on this factor alone,

displacement of iodide would be favored.

Rate-Determining Step: However, the rate-determining step in many SNAr reactions is the

initial nucleophilic attack to form the Meisenheimer complex.[10] The extreme

electronegativity of fluorine makes the carbon atom to which it is attached (C1) highly

electrophilic, potentially accelerating the attack at this position.

Polarizability: In some cases, the high polarizability of the iodine atom can provide additional

stabilization to the transition state, making it a viable leaving group despite the C-I bond's
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lower polarity.[1][11]

This duality means that the reaction outcome is highly dependent on the specific nucleophile

and reaction conditions. Hard nucleophiles may favor displacement of fluorine, while softer

nucleophiles under different conditions might displace iodine. This complex reactivity profile

offers a sophisticated tool for synthetic chemists to control regiochemical outcomes.

Halogen-Metal Exchange
The C-I bond can readily undergo halogen-metal exchange, typically with organolithium or

Grignard reagents at low temperatures. This reaction converts the aryl iodide into a potent aryl

anion nucleophile, which can then be trapped with various electrophiles. This provides a

complementary strategy to cross-coupling for forming new bonds.

Experimental Protocols
The following protocols are provided as self-validating systems, representing common and

reliable transformations for this substrate.

Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 2-fluoro-5-(trifluoromethyl)-1,1'-biphenyl.

Methodology:

Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), add 1-fluoro-2-iodo-4-(trifluoromethyl)benzene (1.0 equiv., e.g., 290 mg, 1.0

mmol), phenylboronic acid (1.2 equiv., 146 mg, 1.2 mmol), and potassium carbonate (3.0

equiv., 414 mg, 3.0 mmol).

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)

(Pd(dppf)Cl₂, 0.03 equiv., 22 mg, 0.03 mmol).

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 5 mL).

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours. Monitor

the reaction progress by TLC or GC-MS.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/fr/product/b3030934
https://www.researchgate.net/post/Why-are-o-iodonitrobenzene-and-o-fluoronitrobenzene-both-active-in-the-following-reaction-but-the-bromo-and-chloro-derivatives-are-not
https://www.benchchem.com/product/b3030934?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate

(20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with

ethyl acetate (2x 10 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by

column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield

the pure biphenyl product.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
Objective: To synthesize 2-iodo-1-methoxy-4-(trifluoromethyl)benzene via displacement of

fluorine.

Methodology:

Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, prepare a

solution of sodium methoxide by carefully adding sodium metal (1.5 equiv., 34.5 mg, 1.5

mmol) to anhydrous methanol (5 mL) at 0 °C. Stir until all sodium has dissolved.

Substrate Addition: To this solution, add 1-fluoro-2-iodo-4-(trifluoromethyl)benzene (1.0

equiv., 290 mg, 1.0 mmol).

Reaction: Heat the mixture to reflux (approx. 65 °C) for 6-18 hours. Monitor the reaction for

the disappearance of starting material by GC-MS.

Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding

saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

Extraction: Extract the mixture with diethyl ether or ethyl acetate (3x 15 mL).

Purification: Combine the organic extracts, wash with water and then brine, dry over

anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude

material can be purified by flash chromatography (silica gel, eluting with hexanes) to afford

the desired product.
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Applications in Drug Discovery and Materials
Science
The unique reactivity of 1-fluoro-2-iodo-4-(trifluoromethyl)benzene makes it a high-value

precursor in several advanced fields.

Pharmaceuticals: It serves as a scaffold for introducing the fluorinated phenyl moiety into

complex drug candidates. The -CF₃ group can enhance metabolic stability and receptor

binding, while the fluorine atom can fine-tune electronic properties and block metabolic

pathways.[1][4][5] Its ability to undergo selective C-C and C-N bond formation is critical for

building the core structures of many modern therapeutics.[9][12]

Advanced Materials: In materials science, this compound is a building block for fluorinated

polymers, liquid crystals, and organic semiconductors.[1] The strong electron-withdrawing

nature of the substituents allows for precise tuning of the electronic and optical properties of

conjugated systems, which is crucial for applications in devices like OLEDs and OPVs.

Conclusion and Future Outlook
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene is more than just a chemical intermediate; it is a

testament to the power of rational molecular design. Its orchestrated arrangement of reactive

sites—a highly active C-I bond for cross-coupling and an activated ring system for SNAr—

provides chemists with a versatile and powerful tool. As research continues to push the

boundaries of molecular complexity, the demand for such sophisticated, multi-functional

building blocks will only grow. Future research will likely focus on developing even more

selective catalytic systems to exploit its reactivity and on applying it to the synthesis of next-

generation pharmaceuticals and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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